molecular formula C13H10ClN3O B11665556 N'-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide CAS No. 89813-99-0

N'-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11665556
CAS No.: 89813-99-0
M. Wt: 259.69 g/mol
InChI Key: LMCSFIMMOQFXSU-LZYBPNLTSA-N
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Description

N'-[(E)-(4-Chlorophenyl)methylidene]pyridine-3-carbohydrazide (CAS 89813-99-0) is a Schiff base hydrazone derivative of isonicotinic acid hydrazide (isoniazid) . This compound belongs to a class of chemicals recognized for a broad spectrum of biological and pharmacological activities in research, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties . Its molecular framework incorporates an azometine group (-NHN=CH-), which is pivotal for its chelating ability and interaction with biological targets . The molecule adopts an E-configuration with respect to the C=N bond, contributing to its planarity and specific intermolecular interactions, as confirmed by crystallographic studies on closely related analogues . Researchers value this compound as a key intermediate and scaffold in medicinal chemistry for the development of novel therapeutic agents. It serves as a versatile precursor for synthesizing various heterocycles, including 1,3,4-oxadiazolines and, notably, 2-azetidinones (β-lactams), which are structures of high interest in drug discovery . This product is provided For Research Use Only. It is strictly for application in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

89813-99-0

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H10ClN3O/c14-12-5-3-10(4-6-12)8-16-17-13(18)11-2-1-7-15-9-11/h1-9H,(H,17,18)/b16-8+

InChI Key

LMCSFIMMOQFXSU-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and pyridine-3-carbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide involves the reaction of isoniazid with 4-chlorobenzaldehyde in the presence of an acidic catalyst. The resulting product can be characterized using various techniques, including:

  • Infrared (IR) Spectroscopy : To identify functional groups.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To study electronic transitions.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural elucidation.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study reported that the compound exhibited significant antibacterial activity, particularly against resistant strains such as Escherichia coli and Staphylococcus aureus. The metal complex formed with cobalt(II) showed enhanced antimicrobial activity compared to the free ligand, suggesting that metal coordination may improve efficacy .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Klebsiella pneumoniae100 µg/mL

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research indicates that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.

Case Study: Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

Coordination Chemistry

The coordination chemistry of this compound has been explored through complexation with various metal ions. These metal complexes have shown enhanced biological activities compared to their parent ligands.

Case Study: Metal Complexes

Research indicates that cobalt(II) complexes exhibit enhanced antimicrobial properties due to their ability to disrupt bacterial cell membranes. The ligand coordinates through nitrogen and oxygen atoms, forming stable square planar complexes .

Metal Ion Biological Activity
Cobalt(II)Enhanced antimicrobial activity
Nickel(II)Moderate antibacterial properties

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The structural uniqueness of the target compound lies in its pyridine-3-carbohydrazide backbone and 4-chlorophenyl substituent. Comparisons with analogous compounds highlight the impact of substituents on physicochemical and biological properties:

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Biological Activity Reference
N'-[(E)-(4-Chlorophenyl)methylidene]pyridine-3-carbohydrazide 4-chlorophenyl Not reported Not reported –C=O (1651 cm⁻¹), –C=N (1547 cm⁻¹) Not explicitly reported
N'-[(2-Chloro-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide 2-chloro-5-nitrophenyl 220 87 –NO₂ (stretching in IR), NMR shifts for Cl and NO₂ Antimicrobial (inferred)
N'-[(4-tert-Butylphenyl)methylidene]pyridine-3-carbohydrazide 4-tert-butylphenyl Not reported High –C=O (~1650 cm⁻¹), bulky tert-butyl NMR shifts Metal chelation
N'-[(E)-(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate 3-fluoropyridinyl Not reported Not reported Fluorine-induced deshielding in NMR Crystal packing studies
N'-[(E)-(2-Nitrophenyl)methylidene]pyridine-3-carbohydrazide 2-nitrophenyl Not reported Not reported –NO₂ (IR), aromatic proton shifts Theoretical reactivity studies

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-chloro and nitro substituents enhance thermal stability, as seen in higher melting points (e.g., 220°C for nitro derivative ).
  • Steric Effects: Bulky groups like tert-butyl () reduce solubility but improve crystal packing efficiency.
  • Electronic Effects: Fluorine substituents () influence hydrogen bonding and molecular stacking in crystal structures.

Physicochemical Properties

  • Melting Points: Electron-withdrawing groups (e.g., –NO₂) correlate with higher melting points (220°C for nitro derivative vs. 110–112°C for methyl-substituted analogs ).
  • Solubility: Most hydrazones are insoluble in water but soluble in DMSO/DMF, critical for biological applications .

Spectral Characterization

  • IR Spectroscopy: All compounds show –C=O (1650–1670 cm⁻¹) and –C=N (1540–1560 cm⁻¹) stretches .
  • NMR Spectroscopy: Aromatic protons in 4-chlorophenyl resonate at δ 7.40 ppm (), while nitro groups cause downfield shifts (δ 8.0–8.5 ppm ).

Biological Activity

N'-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H10ClN3O
  • Molecular Weight : 247.68 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a hydrazone linkage, which is known for its reactivity and ability to form complexes with various metal ions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial fatty acid synthesis, such as enoyl-ACP reductase, which may contribute to its antimicrobial properties .
  • Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and activation of caspases .

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell death.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cells through several mechanisms:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been found to induce G2/M phase arrest in certain cancer cell lines, which inhibits their growth and replication .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects on human cancer cell lines (SW620, PC-3, NCI-H23) and reported IC50 values ranging from 0.011 to 0.083 µM for various derivatives of the compound, indicating high potency against these cells .
  • Mechanistic Insights : Further investigations revealed that the compound significantly activates caspase activity, suggesting a strong apoptotic effect. For instance, compounds similar to this compound exhibited up to 314% activation compared to control agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N'-[(E)-(4-chlorophenyl)methylidene]pyridine-3-carbohydrazide, and how can purity be ensured?

  • Methodology : The compound is synthesized via condensation of pyridine-3-carbohydrazide with 4-chlorobenzaldehyde in ethanol under reflux conditions. Key steps include stoichiometric control (1:1 molar ratio), acid catalysis (e.g., acetic acid), and recrystallization from ethanol to isolate the pure Schiff base . Purity is confirmed by melting point consistency (e.g., 150–152°C for analogous derivatives), thin-layer chromatography (TLC), and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How can spectroscopic techniques (NMR, IR) confirm the E-configuration and structural integrity of this compound?

  • Methodology :

  • ¹H NMR : The hydrazone proton (–NH–N=CH–) appears as a singlet at δ 8.48–8.95 ppm, while the aromatic protons of the pyridine and 4-chlorophenyl groups resonate between δ 7.06–8.77 ppm. The absence of aldehyde proton signals confirms complete condensation .
  • ¹³C NMR : The imine carbon (C=N) appears at ~160 ppm, and the carbonyl (C=O) at ~165 ppm .
  • IR : Stretching bands at ~3200 cm⁻¹ (N–H), ~1660 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N) validate the structure .

Q. What are the optimal conditions for crystallization to obtain single crystals suitable for X-ray diffraction?

  • Methodology : Slow evaporation of a saturated ethanolic solution at room temperature yields high-quality single crystals. For hydrazone derivatives, inclusion of water (e.g., dihydrate forms) stabilizes hydrogen-bonded networks, aiding crystallization. Crystal systems (e.g., monoclinic P21/c) and unit cell parameters (e.g., a = 7.30 Å, b = 14.40 Å) are consistent with related structures .

Advanced Research Questions

Q. How do substituents on the aryl group influence the electronic and steric properties of this Schiff base, and how can this be exploited in structure-activity relationship (SAR) studies?

  • Methodology :

  • Electronic Effects : Electron-withdrawing groups (e.g., –Cl, –NO₂) increase the electrophilicity of the imine bond, enhancing metal-chelation capacity. UV-Vis spectroscopy (λmax shifts) and DFT calculations (HOMO-LUMO gaps) quantify these effects .
  • Steric Effects : Bulky substituents (e.g., biphenyl) may reduce binding affinity to biological targets. Comparative assays (e.g., enzymatic inhibition) with derivatives like N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide can isolate steric contributions .

Q. What crystallographic data contradictions arise in interpreting hydrogen-bonding networks, and how can they be resolved?

  • Case Study : In N'-[(E)-(3-fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate, hydrogen bonds (N–H⋯O, O–H⋯N) form a 3D network. Discrepancies in bond angles (e.g., α = 90.1°, β = 95.8°) vs. ideal geometry may arise from lattice strain or solvent interactions. Refinement using SHELX software and validation with ORTEP-3 diagrams resolve these ambiguities .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity and metal-binding potential of this compound?

  • Methodology :

  • DFT : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites for metal coordination .
  • Docking : Use AutoDock Vina to simulate binding to targets like FAAH (fatty acid amide hydrolase) or DNA gyrase. Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Q. What experimental strategies mitigate tautomerism-related ambiguities in NMR data interpretation?

  • Methodology :

  • Solvent Choice : Use DMSO-d₆ to stabilize the hydrazone form via hydrogen bonding, suppressing keto-enol tautomerism.
  • Variable-Temperature NMR : Cooling to 253 K slows tautomeric exchange, resolving split peaks into distinct signals .

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